4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves multiple steps. One common approach is to start with the chlorination of phenyl derivatives, followed by cyclization reactions to form the tricyclic core. The reaction conditions typically involve the use of polar solvents and acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to improve yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of protic solvents and condensing agents can accelerate the reaction process and reduce impurity content .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Chlorine gas or nitric acid under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of oxidative stress and inhibition of specific signaling cascades .
Properties
Molecular Formula |
C24H20Cl2N2O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-24(2)11-18-19(13-31-24)32-22-20(18)21(29)28(17-5-3-4-16(26)10-17)23(30)27(22)12-14-6-8-15(25)9-7-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
VDAWESZKRRTGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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